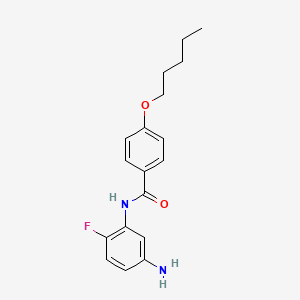

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide

Descripción

Overview and Significance in Contemporary Chemical Research

This compound occupies a distinctive position in contemporary chemical research as a representative of advanced benzamide derivatives that incorporate strategic fluorination patterns and extended alkoxy substituents. The compound's molecular formula C₁₈H₂₁FN₂O₂ and molecular weight of 316.37 daltons reflect its substantial molecular complexity, which contributes to its potential applications in various research domains. The presence of both an amino group and a fluorine atom on the phenyl ring creates a unique electronic environment that can influence binding interactions with biological targets, making this compound particularly valuable for structure-activity relationship studies.

Contemporary research interest in this compound stems from its classification as an aromatic amide featuring multiple functional groups that can participate in diverse chemical interactions. The pentyloxy substituent provides hydrophobic character while maintaining sufficient flexibility for conformational adaptations, characteristics that are increasingly recognized as important for molecular recognition processes. Research investigations have demonstrated that benzamide derivatives with similar structural motifs exhibit significant biological activities, including potential applications as pharmacological chaperones and in various therapeutic contexts.

The compound's structural architecture exemplifies current trends in medicinal chemistry toward designing molecules that combine multiple pharmacophoric elements within a single molecular framework. The fluorinated phenyl ring system contributes to enhanced metabolic stability and altered physicochemical properties compared to non-fluorinated analogs, while the pentyloxy chain provides opportunities for hydrophobic interactions with target proteins. This combination of features positions this compound as a valuable research tool for investigating the relationship between molecular structure and biological activity.

Historical Context of Benzamide Derivatives

The historical development of benzamide derivatives as a significant class of bioactive compounds traces back several decades, with the recognition that the simple benzamide scaffold could serve as a versatile platform for drug development. Benzamide itself, with the chemical formula C₇H₇NO, represents the simplest amide derivative of benzoic acid and has served as the foundational structure for numerous pharmaceutical agents. The evolution of benzamide chemistry has led to the development of numerous substituted derivatives that have found applications across diverse therapeutic areas, including analgesics, antidepressants, antiemetics, antipsychotics, and other pharmacological categories.

The progression toward more complex benzamide derivatives, such as this compound, reflects the scientific community's growing understanding of how structural modifications can dramatically alter biological activity and selectivity. Historical research has demonstrated that benzamide derivatives can function through various mechanisms, including enzyme inhibition, receptor modulation, and protein stabilization. The incorporation of fluorine atoms into benzamide structures represents a relatively recent advancement that has been driven by the recognition that fluorination can enhance pharmacological properties through improved binding affinity, metabolic stability, and bioavailability.

Research into fluorinated benzamide analogs has revealed their potential for specialized applications, including positron emission tomography imaging agents and targeted therapeutic compounds. The development of compounds like this compound builds upon decades of research into benzamide structure-activity relationships, representing the culmination of systematic efforts to optimize molecular properties through strategic structural modifications. This historical context underscores the significance of continued research into novel benzamide derivatives as potential lead compounds for pharmaceutical development.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is justified by several compelling scientific rationales that span multiple research domains. The compound's unique structural features provide an excellent model system for investigating the effects of combined amino and fluorine substitution on benzamide properties, contributing to fundamental understanding of structure-activity relationships in this important class of molecules. The presence of both electron-donating amino and electron-withdrawing fluorine substituents creates an interesting electronic environment that can provide insights into how opposing electronic effects influence molecular behavior and biological activity.

From a synthetic chemistry perspective, the compound serves as a valuable target for developing and optimizing synthetic methodologies for complex benzamide derivatives. The synthetic challenges associated with introducing multiple functional groups while maintaining high yields and purity provide opportunities for advancing organic synthetic techniques. The compound's structure requires careful consideration of reaction conditions and protecting group strategies, making it an excellent candidate for methodological studies in synthetic organic chemistry.

The compound's potential applications as a pharmacological chaperone represent another significant rationale for academic investigation. Pharmacological chaperones are small molecules that can stabilize misfolded proteins or enhance their activity by facilitating proper folding within cellular environments, representing an emerging therapeutic strategy for various diseases. The structural features of this compound, including its capacity for multiple hydrogen bonding interactions and hydrophobic contacts, suggest potential utility in this application.

Table 1: Key Molecular Properties of this compound

Furthermore, the compound's structural relationship to other bioactive benzamide derivatives provides a framework for comparative studies that can illuminate general principles governing benzamide activity. Research has shown that benzamide derivatives can exhibit anti-fatigue, anti-oxidant, and neuroprotective activities, suggesting that systematic investigation of this compound could reveal novel therapeutic applications. The compound's fluorinated structure also makes it relevant to current research trends focused on fluorine-containing pharmaceuticals, which represent a growing segment of approved drugs due to their enhanced pharmacological properties.

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-4-pentoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O2/c1-2-3-4-11-23-15-8-5-13(6-9-15)18(22)21-17-12-14(20)7-10-16(17)19/h5-10,12H,2-4,11,20H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPKLSYFIVMTCST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Initial Aromatic Amination and Fluorination

Step 1: Synthesis of 5-Amino-2-fluorophenyl precursor

- Starting Material: 2-fluoro-5-nitroaniline or 2-fluoro-5-chloroaniline

- Reaction: Nitration or halogenation to introduce nitro or chloro groups at the 5-position, followed by reduction to amino group

- Conditions:

- Nitration with nitric acid for nitration

- Catalytic hydrogenation or metal reduction (e.g., Fe/HCl) for nitro reduction

- Nucleophilic aromatic substitution (SNAr) with fluorinating agents (e.g., Selectfluor) to introduce fluorine at the 2-position

Research Findings:

Patents indicate that fluorination at the aromatic ring can be achieved via nucleophilic substitution using fluorinating agents on suitable precursors, often with regioselectivity controlled by directing groups.

Preparation of the Benzamide Core

Step 2: Synthesis of 4-(Pentyloxy)benzoyl chloride

- Reaction: Esterification of 4-hydroxybenzoic acid with pentanol

- Conditions:

- Use of thionyl chloride or oxalyl chloride to convert 4-hydroxybenzoic acid to benzoyl chloride

- Esterification with pentanol in the presence of catalytic amounts of acid or base

Step 3: Amide formation

- Reaction: Coupling of 5-amino-2-fluorophenyl derivative with 4-(pentyloxy)benzoyl chloride

- Conditions:

- Use of a base such as triethylamine or DIPEA to neutralize HCl

- Solvent: Dichloromethane (DCM) or DMF

- Temperature: 0°C to room temperature

Research Findings:

Amide bond formation via acyl chlorides is well-documented and provides high yields with minimal side reactions.

Coupling and Final Functionalization

Step 4: N-Alkylation with Pentyloxy Group

- Reaction: Alkylation of the benzamide nitrogen with pentyl halides or tosylates

- Method:

- Use of pentyl bromide or pentyl tosylate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or DMF

- Conditions: Elevated temperature (around 60-80°C)

Step 5: Purification

- Method: Column chromatography or preparative HPLC

- Notes: Ensuring the removal of unreacted starting materials and side products for high purity

Optional Radiolabeling (if applicable)

For radiolabeled derivatives, such as those involving fluorine-18:

- Method: Nucleophilic substitution using [^18F]fluoride in the presence of suitable phase-transfer catalysts (e.g., Kryptofix 2.2.2) and a base

- Conditions:

- Solvent: Anhydrous acetonitrile or DMSO

- Temperature: 80-120°C

- Reaction time: 10-20 minutes

Research Findings:

Patents describe that fluorination of aromatic compounds can be achieved via nucleophilic substitution with [^18F]fluoride, often following activation with phase-transfer catalysts and suitable leaving groups.

Data Table: Summary of Preparation Methods

Notes and Considerations

- Reaction Optimization: Temperature, solvent choice, and stoichiometry are critical for high yield and purity.

- Protecting Groups: May be necessary during intermediate steps to prevent side reactions, especially on amino groups.

- Safety: Handling of acyl chlorides and fluorinating agents requires appropriate safety protocols.

- Analytical Verification: NMR, MS, and HPLC should be employed at each stage to confirm structure and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced back to an amino group using reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Tin(II) chloride or iron powder in hydrochloric acid.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares substituents and molecular properties of N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide with analogs from the evidence:

*Calculated based on molecular formula C₁₈H₂₀FN₂O₂.

Key Observations :

- Aniline Substitutions: Fluorine at position 2 (target compound) may increase metabolic stability compared to non-fluorinated analogs (e.g., ). Chlorine (e.g., ) or hydroxy groups (e.g., ) alter electronic properties and binding interactions.

Antimicrobial Activity:

- Metal complexes of N-(2-aminophenyl)-4-(pentyloxy)benzamide exhibited antimicrobial effects against E. coli and S. aureus, with Zn(II) and Cu(II) complexes showing the highest potency .

Anticancer and PD-L1 Inhibition:

- Imidazole-linked benzamides : Derivatives like N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide showed significant activity against cervical cancer .

- PD-L1 Inhibitors: Sulfonamide-benzamide hybrids (e.g., compound 30 in ) achieved >50% inhibition in ELISA assays, with activity modulated by substituents like chloro and methoxy groups . The target compound’s amino and fluoro groups may similarly influence immune checkpoint interactions.

Antioxidant Activity:

- N-(anilinocarbonothioyl)benzamides with hydroxy or methoxy groups (e.g., compound A8 in ) showed >85% inhibition in antioxidant assays, suggesting that electron-donating substituents enhance radical-scavenging capacity .

Structural-Activity Relationships (SAR)

- Alkoxy Chain Flexibility : Longer chains (e.g., pentyloxy) may improve bioavailability by increasing lipophilicity, as seen in isopentyloxy analogs .

- Halogen Effects : Fluorine at position 2 (target) vs. chlorine at position 4 (e.g., ) impacts steric and electronic interactions with biological targets.

- Amino Group Positioning: The 5-amino group (target) vs.

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide is a synthetic organic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide core with an amino group, a fluorine atom, and a pentyloxy substituent. Its molecular formula is with a molecular weight of 316.37 g/mol . The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

This compound is believed to interact with specific molecular targets, including enzymes and receptors. This interaction may modulate their activity, thereby influencing various biological pathways. The precise mechanisms remain under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic processes.

- Receptor Binding : It may act as a ligand for certain receptors, altering cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 1.30 | Induction of apoptosis |

| MCF-7 | TBD | Cell cycle arrest at G2/M phase |

| A549 | TBD | Modulation of signaling pathways |

Note: TBD = To Be Determined

Anti-inflammatory Effects

In addition to its anticancer activity, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This could have implications for treating inflammatory diseases.

Case Studies

- HepG2 Cell Study : A study conducted on HepG2 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability at an IC50 value of 1.30 µM. The study highlighted the compound's potential as a lead for developing new anticancer therapies .

- MCF-7 Cell Line Analysis : Further investigations into the MCF-7 breast cancer cell line are ongoing to determine the compound's efficacy and mechanism of action. Early results indicate potential for inducing apoptosis and inhibiting cell proliferation.

Research Applications

This compound is being utilized in various research applications:

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe to study protein-ligand interactions.

- Therapeutic Development : Ongoing research aims to explore its therapeutic properties, particularly in oncology and inflammation-related diseases.

- Material Science : The compound's chemical properties are also being investigated for potential applications in developing new materials.

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(5-Amino-2-fluorophenyl)-4-(pentyloxy)benzamide, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves coupling a 4-(pentyloxy)benzoyl chloride derivative with 5-amino-2-fluorophenylamine. Key steps include:

- Activation : Use pivaloyl chloride or trichloroisocyanuric acid (TCICA) to activate the benzoyl chloride intermediate, ensuring efficient amide bond formation .

- Solvent Selection : Dichloromethane (DCM) or acetonitrile is preferred for their inertness and solubility properties .

- Temperature Control : Maintain reactions at 0–5°C to suppress competing hydrolysis or dimerization .

- Side Reaction Mitigation : Add sodium carbonate to neutralize HCl byproducts and stabilize the amine nucleophile .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC-MS : Use reverse-phase HPLC with a C18 column and electrospray ionization (ESI)-MS to confirm molecular weight and detect impurities (e.g., unreacted starting materials) .

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO or CDCl3 can verify the pentyloxy chain’s integration (δ ~1.3–1.7 ppm for CH2 groups) and the fluorophenyl moiety’s coupling patterns .

- Elemental Analysis : Validate empirical formula consistency (C₁₈H₂₁FN₂O₂) with <0.3% deviation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Mutagenicity Precautions : While Ames II testing for similar anomeric amides shows low mutagenicity (comparable to benzyl chloride), use fume hoods, nitrile gloves, and closed systems during synthesis .

- Decomposition Risks : Avoid heating above 80°C, as thermal decomposition of related benzamides releases toxic fumes (e.g., HF or NOx) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility for in vitro bioactivity assays?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media with 0.1% Tween-80 to prevent aggregation .

- pH Adjustment : Solubility increases at pH 6–7 due to partial ionization of the amine group; verify stability via UV-Vis spectroscopy (λmax ~270 nm) .

- Cyclodextrin Complexation : Hydroxypropyl-β-cyclodextrin (HPBCD) enhances aqueous solubility by forming inclusion complexes (test via phase-solubility studies) .

Q. What biochemical pathways or targets should be prioritized for mechanistic studies?

- Methodological Answer :

- PARP-1 Inhibition : Structural analogs (e.g., benzamide-based PARP-1 inhibitors) suggest potential DNA repair pathway modulation. Use comet assays or γH2AX immunofluorescence to assess DNA damage response .

- HDAC Interaction : Evaluate histone acetylation (e.g., Ac-H3 levels in HeLa cells) via Western blot, as benzamide derivatives like MS-275 show HDAC inhibition .

- Bacterial Targets : Screen against acps-pptase enzymes (critical for fatty acid biosynthesis in bacteria) using microbroth dilution assays .

Q. How can contradictory data on biological activity be resolved?

- Methodological Answer :

- Dose-Response Validation : Perform IC₅₀/EC₅₀ curves across 3–4 log concentrations to identify non-linear effects .

- Metabolite Interference : Use LC-MS to rule out degradation products in cell lysates; compare activity in serum-free vs. serum-containing media .

- Cell Line Specificity : Test in isogenic lines (e.g., wild-type vs. HDAC1-knockout HEK293) to confirm target specificity .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Glide to model interactions with HDAC1 (PDB: 4BKX) or PARP-1 (PDB: 5DS3) .

- QM/MM Calculations : Assess the fluorophenyl group’s electronic effects on amide bond stability (B3LYP/6-31G* level) .

- ADMET Prediction : SwissADME or pkCSM predicts logP (~3.2), BBB permeability (low), and CYP450 inhibition risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.